molecular formula C9H12N2O2 B8496626 2,3-Dimethyl-6-nitrobenzylamine

2,3-Dimethyl-6-nitrobenzylamine

Cat. No.: B8496626
M. Wt: 180.20 g/mol
InChI Key: FGFRGLZXPZOXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethyl-6-nitrobenzylamine is a substituted benzylamine derivative featuring a nitro (-NO₂) group at the 6-position and methyl (-CH₃) groups at the 2- and 3-positions of the aromatic ring. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry (e.g., as a precursor for bioactive molecules) and materials science (e.g., in nitroaromatic polymers). Its reactivity is influenced by the electron-withdrawing nitro group and the steric hindrance from the methyl substituents.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(2,3-dimethyl-6-nitrophenyl)methanamine

InChI

InChI=1S/C9H12N2O2/c1-6-3-4-9(11(12)13)8(5-10)7(6)2/h3-4H,5,10H2,1-2H3

InChI Key

FGFRGLZXPZOXAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])CN)C

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Steric Effects : The 2,3-dimethyl substitution in the target compound reduces reactivity in nucleophilic reactions compared to 4-nitrobenzylamine due to steric hindrance .
  • Electronic Effects: The nitro group at C6 enhances electrophilic substitution resistance but increases susceptibility to reduction reactions, a trait shared with 6-nitro-1,2,3,4-tetrahydroquinoline .
  • Thermal Stability : The target compound’s higher melting point (~120–125°C) versus 4-nitrobenzylamine (~85–88°C) reflects stronger intermolecular forces from methyl groups .

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